molecular formula C9H6N2O2 B1626860 Phthalazine-1-carboxylic acid CAS No. 801161-36-4

Phthalazine-1-carboxylic acid

Cat. No. B1626860
M. Wt: 174.16 g/mol
InChI Key: MLGFHJHBQIXXDW-UHFFFAOYSA-N
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Description

Phthalazine-1-carboxylic acid is an organic compound with the molecular formula C9H6N2O2 . It is a derivative of phthalazine, a bicyclic compound containing two nitrogen atoms .


Synthesis Analysis

Phthalazine-1-carboxylic acid can be synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid . It can then be esterified and reacted with hydrazine hydrate to afford phenazine-1-carboxylic hydrazine .


Molecular Structure Analysis

The molecular structure of Phthalazine-1-carboxylic acid was characterized by 1H and 13C NMR spectroscopy, MS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Phthalazine-1-carboxylic acid can participate in various chemical reactions. For instance, it can undergo condensation reactions with aldehyde-containing compounds to form new hydrazone compounds . It can also be involved in the preparation of phthalazine-trione and phthalazine-dione derivatives .


Physical And Chemical Properties Analysis

Phthalazine-1-carboxylic acid has a molecular weight of 174.16 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents may need further experimental determination.

Scientific Research Applications

  • Medicinal Chemistry

    • Application : Phthalazine derivatives have been used in the medicinal chemistry of Vitamin K . They have been designed and synthesized due to their various biological activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : Their biological activities include antitumor activity, anti-inflammatory activity, neuroprotective effects, neural differentiation-inducing activity, and modulating potency toward the nuclear steroid and xenobiotic receptor (SXR) .
  • Chemical Synthesis

    • Application : Phthalazine derivatives have been synthesized using a novel inorganic-monosaccharide nanohybrid .
    • Methods of Application : The nanohybrid was synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose . Its catalytic efficacy was examined in some domino four-component reactions .
    • Results or Outcomes : Various classes of phthalazine derivatives were obtained at 90 °C under solvent-free conditions .
  • Green Chemistry

    • Application : Phthalazine derivatives have been synthesized using a novel magnetized inorganic-monosaccharide nanohybrid under green conditions .
    • Methods of Application : The nanohybrid was synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose . Its catalytic efficacy was examined in some domino four-component reactions .
    • Results or Outcomes : Various classes of phthalazine derivatives were obtained at 90 °C under solvent-free conditions .
  • Surface Modification

    • Application : Carboxylic acids, which include phthalazine-1-carboxylic acid, are used as surface modifiers in carbon-based nanostructures .
    • Methods of Application : These acids are used to improve the dispersion of carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Antituberculosis Activity

    • Application : Phthalazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .
    • Methods of Application : These compounds can be chemically modified to give new active substances .
    • Results or Outcomes : Clofazimine has been reported as a potent antituberculosis agent and used as a prototype to develop new drugs with antimicrobial activities .
  • Drug Design

    • Application : The physicochemical properties of the heterocyclic ring of phthalazine derivatives are used to advantage in molecular recognition or are exploited to solve a challenge encountered in the progression of a drug candidate .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

Phthalazine-1-carboxylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGFHJHBQIXXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506182
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalazine-1-carboxylic acid

CAS RN

801161-36-4
Record name Phthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Bhattacharjee, FD Popp - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
… Phthalazine-1-carboxylic acid was reported (10) to be the product when the Reissert … acid for a few minutes, phthalazine-1-carboxylic acid hydrobromide was obtained together with the …
Number of citations: 17 onlinelibrary.wiley.com
S Sangaraju, BM Rao, GR Deshpande… - Chromatographia, 2008 - Springer
A simple and accurate normal phase liquid chromatographic method was developed for the determination of chiral purity of (1S)-6,11-dioxo-1,2,3,4,6,11-hexahydropyridazino[1,2-b]…
Number of citations: 10 link.springer.com
FD Popp - Advances in Heterocyclic Chemistry, 1968 - Elsevier
Publisher Summary This chapter discusses the chemistry of N-acyldihydroquinaldonitriles and N-acyldihydroisoquinaldonitriles (Reissert compounds) that is its preparation, chemical …
Number of citations: 120 www.sciencedirect.com
RE Khidre, MS Mostafa, YE Mukhrish… - Current Organic …, 2022 - ingentaconnect.com
This review deals with the synthetic methods of pyrazolo[1,2-b]phthalazine derivatives using one-pot multi-component reactions via modern and traditional methods. The synthetic …
Number of citations: 0 www.ingentaconnect.com
DL Elder - 1969 - scholarsarchive.byu.edu
Quinazoline and phthalazine were hydrogenated at low pressure and temperature (60 psi, room temperature) and high pressure and temperature (2000 psi, 100 C, 150 C} in neutral …
Number of citations: 0 scholarsarchive.byu.edu
GN Zbancioc, T Huhn, U Groth, C Deleanu… - Tetrahedron, 2010 - Elsevier
A fast, efficient, general and environmentally friendly method for preparation of highly fluorescent derivatives containing the pyrrolodiazine moiety using microwave (MW) irradiation, in …
Number of citations: 43 www.sciencedirect.com
DR St. Laurent, MH Serrano-Wu… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 16 (8.0 mg, 15%) was prepared as a yellow solid from 41 and phthalazine-1-carboxylic acid (available from Ark Pharm, Inc.) in a manner similar to that described for …
Number of citations: 33 pubs.acs.org

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